tert-Butyl 4-amino-3-iodo-1H-indazole-1-carboxylate
Overview
Description
“tert-Butyl 4-amino-3-iodo-1H-indazole-1-carboxylate” is a chemical compound with the molecular formula C12H15N3O2 . It belongs to the class of indazole-containing heterocyclic compounds, which have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of indazoles, including “this compound”, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered indazole ring attached to a tert-butyl carboxylate group. The indazole ring contains two nitrogen atoms and is substituted at the 3-position with an iodine atom and at the 4-position with an amino group.Chemical Reactions Analysis
Indazole-containing compounds, including “this compound”, can undergo various chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones .Scientific Research Applications
Chemical Synthesis and Structural Analysis
tert-Butyl 4-amino-3-iodo-1H-indazole-1-carboxylate serves as an important intermediate in the synthesis of various chemically and biologically significant compounds. The chemical's versatility is demonstrated through its participation in a variety of synthetic routes, contributing to the development of complex molecules.
- Synthesis of Heterocyclic Compounds :
- The compound plays a crucial role in the synthesis of fused tetracyclic heterocycles, serving as a starting material in the formation of naphthyridine derivatives. These heterocycles have potential applications in medicinal chemistry due to their complex structure and biological activity (Li et al., 2013).
- It also contributes to the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are of interest due to their wide range of biological activities. The compound is utilized as a key intermediate in the synthesis of mTOR targeted PROTAC molecule PRO1 (Zhang et al., 2022).
- Structural and Conformational Studies :
- This compound derivatives have been structurally characterized, providing insights into their molecular geometry and electronic properties. The synthesis and crystal structure analysis offer valuable information for understanding the physicochemical characteristics of these compounds (Ye et al., 2021).
- The compound is involved in the preparation of 1H-indazole derivatives, showcasing its importance in generating structurally diverse molecules. The single crystal X-ray diffraction studies performed on these compounds validate their molecular structures and provide a basis for further exploration of their properties and applications (Padwa et al., 2003).
Catalysis and Reactivity
This compound is not only a pivotal intermediate in synthesis but also exhibits interesting behavior in catalytic processes and under various reaction conditions.
- Role in Catalytic Processes :
- The compound is associated with the formation of palladium(II) complexes. These complexes, derived from triazole-based N-heterocyclic carbene ligands, demonstrate significant catalytic activity, particularly in the Suzuki–Miyaura cross-coupling reaction. The catalytic performance of these complexes opens doors to efficient synthetic methodologies (Turek et al., 2014).
- Reactivity Under Different Conditions :
- The reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, which can be synthesized from this compound, has been explored. These studies shed light on the behavior of these compounds under various conditions, contributing to the understanding of their chemical properties and potential applications (Mironovich & Shcherbinin, 2014).
Mechanism of Action
The mechanism of action of indole derivatives often involves binding with high affinity to multiple receptors, which can lead to a variety of therapeutic effects . The biochemical pathways affected by indole derivatives can vary widely depending on the specific compound and its targets .
The pharmacokinetics of indole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can also vary greatly depending on the specific properties of the compound . These properties can influence the bioavailability of the compound, or the extent and rate at which it reaches its site of action.
The result of the action of indole derivatives can include a wide range of molecular and cellular effects, depending on the specific targets and pathways affected . The action environment, including factors such as pH, temperature, and the presence of other compounds, can influence the action, efficacy, and stability of indole derivatives .
Properties
IUPAC Name |
tert-butyl 4-amino-3-iodoindazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14IN3O2/c1-12(2,3)18-11(17)16-8-6-4-5-7(14)9(8)10(13)15-16/h4-6H,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJZMIORFWZRKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC(=C2C(=N1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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